

Application Notes and Protocols: Immunohistochemical Staining for p300/CBP Activation by TTK21

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Compound of Interest

Compound Name: TTK21

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Introduction

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).^{[1][2][3]} These enzymes play a critical role in chromatin remodeling and gene transcription, making them attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders and cancer. **TTK21** has been shown to enhance histone acetylation, promote neurogenesis, and extend memory duration in preclinical models.^{[2][4]} However, due to its poor cell permeability, **TTK21** is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier and into cells, forming CSP-**TTK21**.^{[1][2]}

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of p300/CBP activation in response to **TTK21** treatment. The protocol is designed to assist researchers in visualizing and quantifying the effects of **TTK21** on histone acetylation, a key downstream marker of p300/CBP activity, in tissue samples.

Data Presentation

The following table summarizes the quantitative data on the effects of **TTK21** and CSP-**TTK21** from in vitro and in vivo studies.

Assay	Model System	Treatment	Concentration/Dose	Observed Effect	Reference
In-gel fluorography assay	Recombinant CBP/p300	TTK21	50-275 μ M	Concentration-dependent activation of CBP and p300 HAT activity.	[2] [5]
Filter-binding assay	Recombinant CBP/p300	TTK21	275 μ M	Maximal activation of CBP and p300 HAT activity.	[2] [3]
Auto-acetylation assay	Recombinant p300	TTK21	100 μ M	Significant induction of p300 auto-acetylation.	[2]
Western Blot	HeLa cells	TTK21	50-275 μ M (24h)	No significant change in histone H3 acetylation (due to poor cell permeability).	[2] [6]
Western Blot	SH-SY5Y neural cells	CSP-TTK21	50 μ g/ml (6, 12, 24h)	Increased acetylation of histone H3 at Lysine 14 (H3K14ac).	[2]
Immunohistochemistry	Adult Mice (in vivo)	CSP-TTK21	20 mg/kg (i.p.)	Increased acetylation of H2BK5, tetra-acetylated H2B, and	[2] [5] [6]

				H3K14 in the dorsal hippocampus.
Immunohistochemistry	Adult Mice (in vivo)	CSP-TTK21	20 mg/kg (i.p.)	Increased number of Doublecortin (DCX)-positive neurons in the dentate gyrus. [2] [5] [7]
Behavioral Assay (Morris Water Maze)	Adult Mice (in vivo)	CSP-TTK21	20 mg/kg (i.p.)	Extended memory duration up to 16 days after learning. [4]
Spinal Cord Injury Model	Rats (in vivo)	CSP-TTK21	10 mg/kg (p.o., weekly)	Improved motor recovery and increased histone acetylation in the spinal cord. [1]

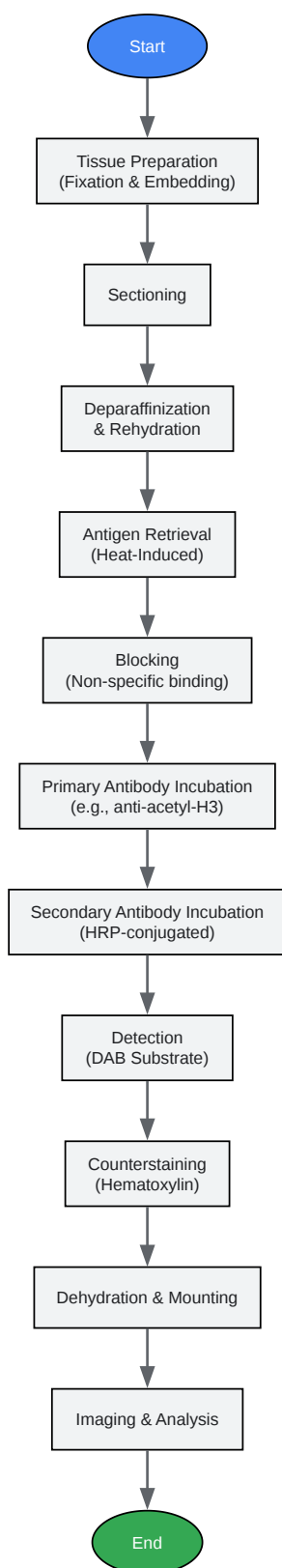
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **TTK21**-mediated p300/CBP activation and the general workflow for the immunohistochemistry protocol.



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Caption: **TTK21** signaling pathway.



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Caption: Immunohistochemistry workflow.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Histone Acetylation in Paraffin-Embedded Tissues

This protocol is adapted from standard immunohistochemistry procedures and is suitable for detecting changes in histone acetylation following treatment with CSP-**TTK21**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Paraffin-embedded tissue sections (5-10 μ m) on coated slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
- Primary Antibody against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys14) or anti-acetyl-Histone H4 (Lys12))
- Biotinylated Secondary Antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)
- VECTASTAIN® ABC Kit (or equivalent)
- DAB Substrate Kit
- Hematoxylin
- Mounting Medium
- Humidified chamber
- Coplin jars

- Microscope

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes for 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes for 3 minutes each.
 - Immerse in 95% Ethanol: 1 change for 3 minutes.
 - Immerse in 70% Ethanol: 1 change for 3 minutes.
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
 - Immerse slides in the preheated buffer and incubate for 20-30 minutes.
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in deionized water.
- Blocking:
 - Wash slides with PBS for 5 minutes.
 - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Drain the blocking solution from the slides and apply the diluted primary antibody.

- Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash slides with PBS: 3 changes for 5 minutes each.
 - Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
 - Incubate for 1 hour at room temperature in a humidified chamber.
- Detection:
 - Wash slides with PBS: 3 changes for 5 minutes each.
 - Prepare the ABC reagent according to the manufacturer's instructions and incubate the slides with it for 30 minutes.
 - Wash slides with PBS: 3 changes for 5 minutes each.
 - Apply the DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
 - Rinse slides with deionized water to stop the reaction.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes.
 - Rinse with tap water.
 - "Blue" the sections in running tap water or a bluing agent.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
 - Clear in xylene.

- Coverslip the slides using a permanent mounting medium.
- Imaging and Analysis:
 - Examine the slides under a light microscope.
 - The intensity and localization of the brown stain indicate the level and distribution of histone acetylation. Quantitative analysis can be performed using image analysis software.

Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for different tissues and antibodies. Always include appropriate positive and negative controls in your experiments.

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